1H-1,2,3-Benzotriazole-5-carbonitrile
Overview
Description
1H-1,2,3-Benzotriazole-5-carbonitrile is a heterocyclic organic compound with the molecular formula C7H4N4. It is a derivative of benzotriazole, featuring a nitrile group at the 5-position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Mode of Action
Benzotriazole derivatives have been reported to act as single-electron donors in catalytic organic reduction reactions . This suggests that 1H-1,2,3-Benzotriazole-5-carbonitrile might interact with its targets through electron donation, leading to changes in the targets’ biochemical properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the corrosion inhibition properties of benzotriazole derivatives are known to be effective within a pH range of 5.5 to 10 .
Biochemical Analysis
Biochemical Properties
1H-1,2,3-Benzotriazole-5-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, benzotriazole derivatives, including this compound, are known to act as agonists for many proteins . These interactions often involve binding to the active sites of enzymes or proteins, leading to inhibition or activation of their functions. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzotriazole derivatives have been reported to inhibit certain enzymes involved in cell signaling, leading to altered cellular responses . Additionally, this compound may impact gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes. These effects can result in changes in cellular metabolism, including alterations in energy production and biosynthetic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes, leading to inhibition or activation of their catalytic activities. For instance, benzotriazole derivatives have been shown to inhibit enzymes involved in oxidative stress responses, thereby protecting cells from oxidative damage . Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the expression of specific genes. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light or extreme temperatures may lead to degradation, resulting in reduced efficacy. Long-term effects on cellular function have also been observed in in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or protection against oxidative stress . At high doses, toxic or adverse effects may occur. These effects can include cellular damage, disruption of metabolic pathways, and alterations in organ function. Threshold effects have also been observed, where the compound’s effects become more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, benzotriazole derivatives have been shown to inhibit enzymes involved in oxidative stress responses, thereby modulating metabolic flux and metabolite levels . Additionally, this compound can affect the biosynthesis of certain metabolites by influencing the activity of enzymes involved in their production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,3-Benzotriazole-5-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid, followed by the introduction of a nitrile group. The reaction conditions typically involve:
Cyclization: o-Phenylenediamine is treated with sodium nitrite and hydrochloric acid to form benzotriazole.
Nitrile Introduction: The benzotriazole is then reacted with cyanogen bromide or other nitrile sources to introduce the nitrile group at the 5-position.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reactant concentrations.
Purification Steps: Including recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-Benzotriazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products:
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted benzotriazole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-1,2,3-Benzotriazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of corrosion inhibitors, dyes, and other industrial chemicals.
Comparison with Similar Compounds
1H-1,2,3-Benzotriazole-5-carbonitrile can be compared with other benzotriazole derivatives:
1H-1,2,3-Benzotriazole: Lacks the nitrile group, leading to different chemical reactivity and applications.
1H-1,2,3-Benzotriazole-5-carboxylic acid: Contains a carboxyl group instead of a nitrile, affecting its solubility and reactivity.
1H-1,2,3-Benzotriazole-5-methyl: Features a methyl group, influencing its physical and chemical properties.
Uniqueness: The presence of the nitrile group in this compound imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications .
Properties
IUPAC Name |
2H-benzotriazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBMOZBCDOBXAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548081 | |
Record name | 2H-Benzotriazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24611-70-9 | |
Record name | 2H-Benzotriazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,3-benzotriazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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